Cas no 850567-55-4 (2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
850567-55-4 structure
Product Name:2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero CAS:850567-55-4
MF:C14H18BFO2
MW:248.100927829742
MDL:MFCD06659925
CID:716951
PubChem ID:44717770
Update Time:2025-05-27

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1-(4-Fluorophenyl)vinylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane,2-[1-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-
    • 2-[1-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • PC9593
    • 2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-(1-(4-Fluorophenyl)ethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1-(4-Fluorophenyl)vinylboronic acid, pinacol ester
    • SY332325
    • DB-093553
    • AT19917
    • MFCD06659925
    • AKOS015999761
    • 1-(4-fluorophenyl)vinylboronic acid, pinacol ester, AldrichCPR
    • C14H18BFO2
    • CS-W000074
    • AS-81256
    • BNROZDXKAQJDJC-UHFFFAOYSA-N
    • DTXSID40660324
    • SCHEMBL12537828
    • 850567-55-4
    • AB26649
    • 1-(4-Fluorophenyl)vinylboronic acid,pinacol ester
    • MDL: MFCD06659925
    • Inchi: 1S/C14H18BFO2/c1-10(11-6-8-12(16)9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3
    • Chiave InChI: BNROZDXKAQJDJC-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(C(B2OC(C)(C)C(C)(C)O2)=C)=CC=1

Proprietà calcolate

  • Massa esatta: 248.13800
  • Massa monoisotopica: 248.138
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 317
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 18.5A^2

Proprietà sperimentali

  • Densità: 1.04
  • Punto di fusione: 38-42
  • Punto di ebollizione: 277.8°C at 760 mmHg
  • Punto di infiammabilità: 121.8°C
  • Indice di rifrazione: 1.486
  • PSA: 18.46000
  • LogP: 3.47030

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant/Keep Cold
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Tenere freddo

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
F621218-25mg
1-(4-Fluorophenyl)vinylboronic Acid, Pinacol Ester
850567-55-4
25mg
$81.00 2023-05-18
TRC
F621218-50mg
1-(4-Fluorophenyl)vinylboronic Acid, Pinacol Ester
850567-55-4
50mg
$133.00 2023-05-18
TRC
F621218-100mg
1-(4-Fluorophenyl)vinylboronic Acid, Pinacol Ester
850567-55-4
100mg
$184.00 2023-05-18
ChemScence
CS-W000074-1g
1-(4-Fluorophenyl)vinylboronic acid pinacol ester
850567-55-4 >98.0%
1g
$613.0 2022-04-26
ChemScence
CS-W000074-250mg
1-(4-Fluorophenyl)vinylboronic acid pinacol ester
850567-55-4 >98.0%
250mg
$244.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F43250-250mg
1-(4-Fluorophenyl)vinylboronic acid pinacol ester
850567-55-4 95%
250mg
¥1998.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F43250-1g
1-(4-Fluorophenyl)vinylboronic acid pinacol ester
850567-55-4 95%
1g
¥5998.0 2024-07-19
abcr
AB233010-250 mg
1-(4-Fluorophenyl)vinylboronic acid, pinacol ester, 97%; .
850567-55-4 97%
250mg
€348.00 2023-04-27
abcr
AB233010-1 g
1-(4-Fluorophenyl)vinylboronic acid, pinacol ester, 97%; .
850567-55-4 97%
1g
€807.00 2023-04-27
Chemenu
CM134145-100mg
2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850567-55-4 95%+
100mg
$175 2023-02-18

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Toluene ;  rt → 50 °C; 24 h, 50 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  3.5 h, 22 °C
Riferimento
Stereoselective formation of trisubstituted vinyl boronate esters by the acid-mediated elimination of α-hydroxyboronate esters
Guan, Weiye; et al, Journal of Organic Chemistry, 2014, 79(15), 7199-7204

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Cobalt diacetate ,  N-[2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)phenyl]-2-quinolinecarboxamide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 24 h, rt
1.3 Reagents: Oxygen ;  rt
Riferimento
Photocatalytic alkyl radical addition tandem oxidation of alkenyl borates
Li, Yu-Jie; et al, Journal of Organic Chemistry, 2023, 88(7), 4325-4333

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Trimethylbenzoquinone ,  Sodium hydride Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  10 h, 100 °C; 100 °C → rt
Riferimento
Synthesis of Alkenylboronates from N-Tosylhydrazones through Palladium-Catalyzed Carbene Migratory Insertion
Ping, Yifan; et al, Journal of the American Chemical Society, 2021, 143(26), 9769-9780

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Sodium tert-butoxide ,  2640655-78-1 Solvents: Tetrahydrofuran ;  10 min, rt
1.2 5 min, 22 °C
1.3 Reagents: Methanol ;  12 h, rt
1.4 Reagents: Silica ;  rt
Riferimento
Cyclic (Alkyl)(amino)carbene Ligands Enable Cu-Catalyzed Markovnikov Protoboration and Protosilylation of Terminal Alkynes: A Versatile Portal to Functionalized Alkenes
Gao, Yang ; et al, Angewandte Chemie, 2021, 60(36), 19871-19878

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: 2640655-78-1 Solvents: Tetrahydrofuran ;  10 min
1.2 5 min, 22 °C
1.3 Solvents: Methanol ;  12 h
1.4 -
Riferimento
Cyclic (alkyl)(amino)carbene ligands enable Cu-catalyzed Markovnikov protoboration and protosilylation of terminal alkynes: a versatile portal to functionalized alkenes
Gao, Yang; et al, ChemRxiv, 2021, 1, 1-8

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Copper bromide (CuBr2) ,  1867922-48-2 Solvents: Methanol ,  Water ;  18 h, 50 °C
Riferimento
Copper-catalyzed regioselective hydroboration of terminal alkynes in aqueous medium
Yao, Zi-Jian; et al, Tetrahedron Letters, 2016, 57(8), 910-913

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 2169335-54-8 Solvents: Methanol ;  5 min, 20 °C; 20 °C → -20 °C; 16 h, -20 °C
Riferimento
Cyclodextrin Cavity-Induced Mechanistic Switch in Copper-Catalyzed Hydroboration
Zhang, Pinglu; et al, Angewandte Chemie, 2017, 56(36), 10821-10825

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: (OC-6-22)-Tricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-bis(1-methylethyl)phosphine-κ… Solvents: Tetrahydrofuran ;  24 h, 70 °C
Riferimento
Hydroboration of terminal alkenes and trans-1,2-diboration of terminal alkynes catalyzed by a Mn(I) alkyl complex
Weber, Stefan; et al, ChemRxiv, 2021, 1, 1-11

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Benzene-d6
Riferimento
Insertion chemistry of iron(II) boryl complexes
Narro, Ana L.; et al, Dalton Transactions, 2022, 51(40), 15475-15483

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  22 °C; 22 °C → 0 °C
1.2 5 min, 0 °C; 2 h, 0 °C
1.3 0 °C; 0 °C → 80 °C; 24 h, 80 °C
1.4 Reagents: Water ;  0 °C; 0 °C → 22 °C; 1 h, 22 °C
Riferimento
Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes
Sun, Xiao; et al, Chemical Communications (Cambridge, 2020, 56(82), 12379-12382

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  rt; rt → 0 °C; 10 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 0 °C; 0 °C → 80 °C; 24 h, 80 °C
1.3 Reagents: Water
Riferimento
Electrochemical Reductive Functionalization of Alkenes with Deuterochloroform as a One-Carbon Deuteration Block
Zhang, Xiaofeng; et al, Organic Letters, 2022, 24(47), 8645-8650

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  25 °C; 25 °C → 0 °C
1.2 0 °C; 0 °C → 25 °C; 2 h, 25 °C
1.3 0 °C; 0 °C → 80 °C; 24 h, 80 °C
1.4 Reagents: Sodium sulfate ;  0 °C; 0 °C → 25 °C
Riferimento
Atroposelective Synthesis of Conjugated Diene-Based Axially Chiral Styrenes via Pd(II)-Catalyzed Thioether-Directed Alkenyl C-H Olefination
Jin, Liang; et al, Journal of the American Chemical Society, 2021, 143(31), 12335-12344

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: 2,2,2-Trifluoroethanol ,  Bromobenzene Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: Toluene ;  3 h, 60 °C
Riferimento
Suzuki coupling of aroyl-MIDA boronate esters - A preliminary report on scope and limitations
Lai, Samson ; et al, Tetrahedron Letters, 2021, 74,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Dichloromethane ;  10 min, rt
1.2 30 min, rt; rt → 0 °C
1.3 Solvents: Methanol ;  24 h, 0 °C
1.4 Solvents: Water
Riferimento
Photocatalytic alkyl radical addition tandem oxidation of alkenyl borates
Li, Yu-Jie; et al, Journal of Organic Chemistry, 2023, 88(7), 4325-4333

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium phenoxide Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene
Riferimento
Exploiting the enantioselectivity of Baeyer-Villiger monooxygenases via boron oxidation
Brondani, Patricia B.; et al, Tetrahedron: Asymmetry, 2012, 23(9), 703-708

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: 2716121-12-7 Solvents: Toluene ,  Hexane ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Reaction Pathways and Redox States in α-Selective Cobalt-Catalyzed Hydroborations of Alkynes
Blasius, Clemens K.; et al, Angewandte Chemie, 2020, 59(51), 23010-23014

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: Tris[(2,3-η)-bicyclo[2.2.1]hept-2-ene]platinum ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-diundecyl-, bromide (1… Solvents: Hexane ;  2 h, rt
Riferimento
Soluble Platinum Nanoparticles Ligated by Long-Chain N-Heterocyclic Carbenes as Catalysts
Martinez-Prieto, Luis M.; et al, Chemistry - A European Journal, 2017, 23(52), 12779-12786

Metodo di produzione 18

Condizioni di reazione
1.1 -
2.1 Solvents: Benzene-d6
Riferimento
Insertion chemistry of iron(II) boryl complexes
Narro, Ana L.; et al, Dalton Transactions, 2022, 51(40), 15475-15483

Metodo di produzione 19

Condizioni di reazione
1.1 -
2.1 Solvents: Benzene-d6
Riferimento
Insertion chemistry of iron(II) boryl complexes
Narro, Ana L.; et al, Dalton Transactions, 2022, 51(40), 15475-15483

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:850567-55-4)2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero d'ordine:A841090
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:52
Prezzo ($):299.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:850567-55-4)2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A841090
Purezza:99%
Quantità:1g
Prezzo ($):299.0
Email